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molecular formula C6H6BrF3N2 B1279810 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 721402-02-4

4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1279810
M. Wt: 243.02 g/mol
InChI Key: IFCNTZRBBLIUMD-UHFFFAOYSA-N
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Patent
US06916839B2

Procedure details

A total of 61.9 g (388 mmol) of bromine are added dropwise at 0° C. within 2.5 h to a suspension of 60 g (366 mmol) of 1,5-dimethyl-3-trifluoromethyl-1H-pyrazole and 30.0 g (366 mmol) of anhydrous sodium acetate in 600 ml of CHC13. On completion of addition, the mixture is allowed to come to 20° C. and is stirred for a further 4 d. After the end of the reaction, the mixture is washed with 30% NaHCO3 solution, the aqueous phase is further extracted twice using 200 ml of CHC13 each time and the combined organic phases are dried over MgSO4 and concentrated. Recystallization results in 70.6 g (291 mmol, 80%) of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole as a bright yellow solid.
Quantity
61.9 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][N:4]1[C:8]([CH3:9])=[CH:7][C:6]([C:10]([F:13])([F:12])[F:11])=[N:5]1.C([O-])(=O)C.[Na+]>>[Br:1][C:7]1[C:6]([C:10]([F:12])([F:11])[F:13])=[N:5][N:4]([CH3:3])[C:8]=1[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
61.9 g
Type
reactant
Smiles
BrBr
Name
Quantity
60 g
Type
reactant
Smiles
CN1N=C(C=C1C)C(F)(F)F
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
is stirred for a further 4 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of addition
CUSTOM
Type
CUSTOM
Details
to come to 20° C.
CUSTOM
Type
CUSTOM
Details
After the end of the reaction
WASH
Type
WASH
Details
the mixture is washed with 30% NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is further extracted twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
BrC=1C(=NN(C1C)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 291 mmol
AMOUNT: MASS 70.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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